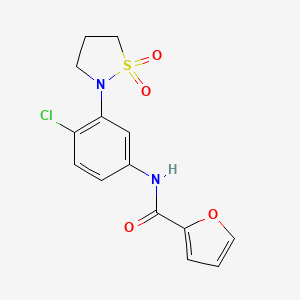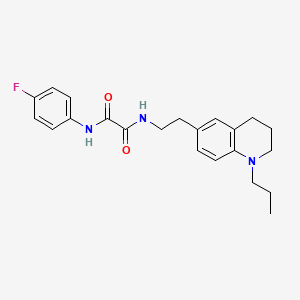amine CAS No. 673493-90-8](/img/structure/B2449599.png)
[4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-yl](4-methylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-yl](4-methylphenyl)amine, also known as MPPA, is a synthetic compound that has been studied for its potential applications in scientific research. MPPA is a member of the pyrimidine family of compounds, which are important in many biological processes, including DNA synthesis and repair.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N2-(4-METHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE, also known as 4-Amino-6-(4-methylpiperidyl)-5-nitropyrimidin-2-ylamine or STK889389:
Anticancer Research
STK889389 has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. By targeting these kinases, the compound can potentially halt the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new cancer therapies .
Antimicrobial Activity
Research has indicated that STK889389 possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting their growth. This makes it a valuable compound for developing new antimicrobial agents to combat resistant strains of pathogens .
Neuroprotective Effects
STK889389 has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate specific neural pathways and reduce oxidative stress suggests it could help protect neurons from degeneration .
Anti-inflammatory Applications
The compound has shown promise in reducing inflammation by inhibiting key enzymes and signaling pathways involved in the inflammatory response. This makes it a potential candidate for developing treatments for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Dermatological Applications
STK889389 has been studied for its potential use in dermatology, particularly in treating skin conditions such as psoriasis and eczema. Its anti-inflammatory and antimicrobial properties make it a suitable candidate for developing topical treatments for these conditions.
These applications highlight the versatility and potential of STK889389 in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
Anticancer Research Antimicrobial Activity Neuroprotective Effects Anti-inflammatory Applications : Cardiovascular Research : Antiviral Research : Diabetes Management : Dermatological Applications
properties
IUPAC Name |
2-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-3-5-13(6-4-11)19-17-20-15(18)14(23(24)25)16(21-17)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETCTJFZUXXGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methylpiperidin-1-yl)-5-nitro-N2-(p-tolyl)pyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2449516.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2449519.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-3-carboxamide](/img/structure/B2449520.png)
![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)
![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)


![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)


![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2449537.png)